molecular formula C12H20N2O B12546286 4-{[(4-Amino-3-methylphenyl)methyl]amino}butan-1-OL CAS No. 144337-77-9

4-{[(4-Amino-3-methylphenyl)methyl]amino}butan-1-OL

Cat. No.: B12546286
CAS No.: 144337-77-9
M. Wt: 208.30 g/mol
InChI Key: ARENVZAKFXVKER-UHFFFAOYSA-N
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Description

4-{[(4-Amino-3-methylphenyl)methyl]amino}butan-1-OL is an organic compound that features a complex structure with both amine and alcohol functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(4-Amino-3-methylphenyl)methyl]amino}butan-1-OL typically involves the reaction of 4-amino-3-methylbenzylamine with butanal in the presence of a reducing agent. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Temperature: Room temperature to 50°C

    Catalyst: Palladium on carbon (Pd/C) or other suitable hydrogenation catalysts

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-{[(4-Amino-3-methylphenyl)methyl]amino}butan-1-OL can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The amine group can be reduced to an alkylamine using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: 4-{[(4-Amino-3-methylphenyl)methyl]amino}butan-1-one

    Reduction: 4-{[(4-Amino-3-methylphenyl)methyl]amino}butane

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

4-{[(4-Amino-3-methylphenyl)methyl]amino}butan-1-OL has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on cellular processes and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-{[(4-Amino-3-methylphenyl)methyl]amino}butan-1-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-3-methylphenol
  • 4-{[(4-Methoxyphenyl)methyl]amino}butan-1-OL
  • 4-{[(4-Hydroxyphenyl)methyl]amino}butan-1-OL

Uniqueness

4-{[(4-Amino-3-methylphenyl)methyl]amino}butan-1-OL is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research and industrial applications.

Properties

CAS No.

144337-77-9

Molecular Formula

C12H20N2O

Molecular Weight

208.30 g/mol

IUPAC Name

4-[(4-amino-3-methylphenyl)methylamino]butan-1-ol

InChI

InChI=1S/C12H20N2O/c1-10-8-11(4-5-12(10)13)9-14-6-2-3-7-15/h4-5,8,14-15H,2-3,6-7,9,13H2,1H3

InChI Key

ARENVZAKFXVKER-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CNCCCCO)N

Origin of Product

United States

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